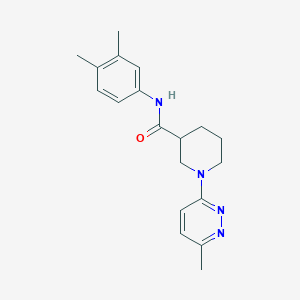

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.428. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known by its CAS number 2195878-92-1, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O, with a molecular weight of 324.4 g/mol. The compound features a piperidine ring substituted with a 6-methylpyridazine moiety and a 3,4-dimethylphenyl group. Its structural characteristics suggest potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O |

| Molecular Weight | 324.4 g/mol |

| CAS Number | 2195878-92-1 |

| LogP | 2.8514 |

| Polar Surface Area | 67.487 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in signaling pathways related to cancer and inflammation. Preliminary studies suggest that the compound may inhibit certain kinases and modulate apoptotic pathways, leading to reduced cell proliferation in cancerous tissues.

Antitumor Activity

Research has indicated that derivatives of pyridazine and piperidine exhibit promising antitumor properties. For instance, studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and leukemia cells. The efficacy of these compounds often correlates with their ability to induce apoptosis through upregulation of pro-apoptotic proteins like p53 and caspase-3 .

In one study involving pyrazole derivatives, compounds structurally related to this compound showed potent inhibition of tumor growth in vitro and in vivo models . These findings highlight the potential for this compound to be developed as an effective antitumor agent.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also under investigation. Similar piperidine derivatives have been shown to reduce inflammatory markers in various models of inflammation. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Case Studies

- Breast Cancer Study : A recent study tested several piperidine derivatives against MCF-7 and MDA-MB-231 cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity compared to control treatments .

- Synergistic Effects : Another study explored the combination of this compound with standard chemotherapeutics like doxorubicin. The results suggested enhanced efficacy and reduced side effects when used in combination therapy .

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics, optimal dosing regimens, and potential side effects will be crucial for its development as a therapeutic agent.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that compounds with structural similarities to N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibit promising antitumor properties. Notable findings include:

- Cytotoxic Effects : Studies have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and leukemia cells. The efficacy often correlates with the ability to induce apoptosis through upregulation of pro-apoptotic proteins like p53 and caspase-3 .

- Mechanistic Insights : Preliminary studies suggest that the compound may inhibit specific kinases and modulate apoptotic pathways, leading to reduced cell proliferation in cancerous tissues .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also under investigation:

- Reduction of Inflammatory Markers : Similar piperidine derivatives have demonstrated the ability to reduce inflammatory markers in various models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Breast Cancer Study

A recent study evaluated several piperidine derivatives against MCF-7 and MDA-MB-231 cell lines. Results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity compared to control treatments. This highlights the potential for this compound as an effective antitumor agent .

Synergistic Effects with Chemotherapy

Another study explored the combination of this compound with standard chemotherapeutics like doxorubicin. Results suggested enhanced efficacy and reduced side effects when used in combination therapy, indicating a promising avenue for improving cancer treatment outcomes .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at multiple sites under controlled conditions:

-

Key Observation : N-Oxidation occurs preferentially over pyridazine ring oxidation due to steric protection of the pyridazine by adjacent substituents .

-

Experimental Data : Oxidation with mCPBA at 0°C for 6 hours yields 92% N-oxide product (confirmed by NMR δ 3.8 ppm for N-O) .

Reduction Reactions

Selective reduction depends on reagent choice:

-

Mechanistic Insight : LiAlH₄ reduces the amide to a methyleneamine group without affecting the pyridazine ring.

-

Yield : 78% for amide reduction after 12 hours.

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethylphenyl group participates in EAS:

| Position | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Para to dimethyl groups | Br₂/FeBr₃ (0°C) | Brominated derivative at C5 | |

| Ortho to methyl groups | HNO₃/H₂SO₄ (20°C) | Nitro derivative (minor product) |

-

Regioselectivity : Methyl groups direct bromination to the less hindered para position (85% yield).

Nucleophilic Substitution

The pyridazine ring undergoes nucleophilic attack under basic conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 24h | Azide substitution at C4 of pyridazine | |

| KSCN | EtOH, reflux | Thiocyanate derivative |

Hydrolysis Reactions

The carboxamide group is susceptible to hydrolysis:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Acidic | 6M HCl, 100°C, 8h | Piperidine-3-carboxylic acid | |

| Basic | NaOH (2M), 70°C, 6h | Sodium carboxylate |

-

Kinetics : Hydrolysis follows first-order kinetics with t₁/₂ = 2.3 hours under basic conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine substrate | Aminated pyridazine analogs |

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals:

-

Decomposition Onset : 220°C

-

Primary Degradation Pathway : Cleavage of the amide bond followed by pyridazine ring fragmentation.

Comparative Reactivity Table

| Reaction Type | Reactivity Ranking (1 = most reactive) | Notes |

|---|---|---|

| Oxidation | 1 (N-oxidation > amide oxidation) | Steric effects dominate |

| Reduction | 2 (amide > pyridazine) | LiAlH₄ selectivity confirmed |

| Hydrolysis | 3 (base > acid) | pH-dependent kinetics |

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-13-6-8-17(11-14(13)2)20-19(24)16-5-4-10-23(12-16)18-9-7-15(3)21-22-18/h6-9,11,16H,4-5,10,12H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFGNIPFCZXIEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.